molecular formula C11H19NO3S B8624002 1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]- CAS No. 819863-01-9

1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]-

Cat. No.: B8624002
CAS No.: 819863-01-9
M. Wt: 245.34 g/mol
InChI Key: AMCWEVVOEXERBU-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]- is a useful research compound. Its molecular formula is C11H19NO3S and its molecular weight is 245.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

819863-01-9

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

3-[(1-ethynylcyclohexyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C11H19NO3S/c1-2-11(7-4-3-5-8-11)12-9-6-10-16(13,14)15/h1,12H,3-10H2,(H,13,14,15)

InChI Key

AMCWEVVOEXERBU-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)NCCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-ethynylcyclohexylamine (6 g, 48.7 mmol) and 1,3-propane sultone (6.55 g, 53.6 mmol) in THF (35 mL) was heated at reflux for 2 hours (thick paste). The mixture was cooled to room temperature. The solid was collected by filtration, rinsed with THF (3×5 mL), air-dried 15 minutes (7.3 g). The solid was suspended in ethanol (30 mL) and the suspension was heated at reflux for 1 hour. The mixture was then cooled to room temperature and the solid was collected by suction filtration, rinsed with ethanol (2×5 mL), air-dried for 10 min, and further dried in a vacuum oven at 60° C. overnight (crop1, 7.10 g). The combined mother liquors were stirred overnight at room temperature. There was a lot of solid. The solid was collected by filtration, rinsed with acetone (3×5 mL), air-dried for 30 minutes, and then suspended in ethanol (12 mL). The suspension was heated at reflux for 1 hour. The mixture was then cooled to room temperature and the solid was collected by suction filtration, rinsed with ethanol (2×5 mL), air-dried for 2 minutes, and further dried in a vacuum oven at 60° C. overnight (crop 2: 1.85 g). Compound DX was obtained as a fine white solid (two crops in total 8.95 g, 75% yield). 1H NMR (500 MHz, D2O) δ 0.95-1.05 (m, 1H), 1.38-1.54 (m, 5H), 1.60-1.64 (m, 2H), 1.94 (qt, J=7.8 Hz, 2H), 2.85 (t, J=7.3 Hz, 2H), 3.01 (s, 1H), 3.22 (t, J=7.8 Hz, 2H). 13C NMR (125 MHz, D2O) δ 21.8, 22.3, 24.2, 34.4, 40.9, 48.0, 59.2, 78.6, 79.3. ES-MS 243.0 (M−1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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